molecular formula C22H34N2O3 B12295855 Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate

Cat. No.: B12295855
M. Wt: 374.5 g/mol
InChI Key: QOVRNWKCONNTEW-UHFFFAOYSA-N
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Description

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[55]undecan-4-yl)carbamate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a spirocyclic precursor, which undergoes a series of reactions including alkylation, carbamation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl N-ethyl-N-(2-phenyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate

InChI

InChI=1S/C22H34N2O3/c1-5-24(20(25)27-21(2,3)4)18-15-19(17-9-7-6-8-10-17)26-22(16-18)11-13-23-14-12-22/h6-10,18-19,23H,5,11-16H2,1-4H3

InChI Key

QOVRNWKCONNTEW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC(OC2(C1)CCNCC2)C3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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